Terminal Elimination Half-Life: Mavacoxib vs. Carprofen, Meloxicam, and Robenacoxib
Mavacoxib exhibits a substantially longer terminal elimination half-life in dogs compared to common veterinary NSAIDs. In osteoarthritic client-owned dogs, the typical terminal half-life was 44 days [1]. This is approximately 105 times longer than carprofen (~10 hours) [2], 44 times longer than meloxicam (~24 hours) [3], and over 500 times longer than robenacoxib (<2 hours) [4]. In healthy laboratory beagles, the median half-life was 16.6 days (range 7.9-38.8 days) [5].
| Evidence Dimension | Terminal elimination half-life (t½) in dogs |
|---|---|
| Target Compound Data | Typical t½ = 44 days in osteoarthritic client-owned dogs; Median t½ = 16.6 days (range 7.9-38.8 days) in healthy Beagle dogs. |
| Comparator Or Baseline | Carprofen: t½ ≈ 10 hours; Meloxicam: t½ ≈ 24 hours; Robenacoxib: t½ < 2 hours; Firocoxib: t½ ≈ 7.8 hours. |
| Quantified Difference | Mavacoxib half-life is >100-fold longer than carprofen, 44-fold longer than meloxicam, and >500-fold longer than robenacoxib. |
| Conditions | Population PK model in client-owned osteoarthritic dogs for the 44-day value; healthy Beagle laboratory dogs for the 16.6-day value. |
Why This Matters
The extreme half-life underpins the once-monthly dosing schedule, a key differentiator for clinical convenience and owner compliance.
- [1] Cox SR, Liao S, Payne-Johnson M, Zielinski RJ, Stegemann MR. Population pharmacokinetics of mavacoxib in osteoarthritic dogs. J Vet Pharmacol Ther. 2011 Feb;34(1):1-11. doi: 10.1111/j.1365-2885.2010.01183.x. View Source
- [2] NOAH Compendium. Carprofen. (Typical half-life in dogs is approximately 10 hours). View Source
- [3] Drugs.com. Meloxadin Injection for Animal Use (Canada). (Meloxicam half-life in dogs is 24 hours). View Source
- [4] King JN, Rudaz C, Borer L, Jung M, Seewald W, Lees P. Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. J Vet Pharmacol Ther. 2010 Feb;33(1):1-15. (Terminal half-life in blood <2 h). View Source
- [5] Cox SR, Lesman SP, Boucher JF, Krautmann MJ, Hummel BD, Savides M, Marsh S, Fielder A, Stegemann MR. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. J Vet Pharmacol Ther. 2010 Oct;33(5):461-70. doi: 10.1111/j.1365-2885.2010.01165.x. View Source
